(E)-3-(4-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
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Description
(E)-3-(4-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H25FN4O3 and its molecular weight is 436.487. The purity is usually 95%.
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Scientific Research Applications
Cytochrome P450 Enzyme Inhibition
The compound, with its structural resemblance to various pharmaceutical agents, might be implicated in the metabolism of drugs through the Cytochrome P450 (CYP) system. Specific CYP isoforms are responsible for the metabolism of a wide range of drugs, and understanding the selectivity and potency of inhibitors, including compounds similar to the one mentioned, is crucial for predicting drug-drug interactions in polypharmacy scenarios (Khojasteh et al., 2011).
Importance in DNA Interaction Studies
Minor Groove Binder Analogs
The chemical structure of the compound suggests potential interaction with the DNA minor groove, similar to Hoechst 33258 and its analogs. These compounds are vital in research for understanding DNA sequence recognition and binding, serving as models for rational drug design (Issar & Kakkar, 2013).
Contributions to Antitubercular Research
Isoniazid Derivatives in TB Treatment
The structural complexity and potential bioactivity of the compound may contribute to the field of tuberculosis treatment, similar to how modifications of isoniazid and related compounds have been explored for their potent anti-tubercular activities (Asif, 2014).
Pharmacological Profile of Structural Analogs
Stereochemistry in CNS Agents
The detailed structure of the compound suggests the possibility of stereoisomerism impacting its pharmacological profile, akin to the stereochemistry of phenylpiracetam and its derivatives, which has significant implications in facilitating memory processes and cognitive functions (Veinberg et al., 2015).
Involvement in Central Nervous System (CNS) Activity
Functional Chemical Groups in CNS Drugs
The intricate molecular structure of the compound may align with functional chemical groups known to influence CNS activity. Research in identifying these groups aids in the synthesis of compounds with potential CNS activity, offering a pathway for novel CNS drug development (Saganuwan, 2017).
Role in Nucleobase and Nucleoside Chemistry
Bioactive Furanyl- or Thienyl-Substituted Compounds
Given its structural attributes, the compound could be significant in the synthesis and study of bioactive molecules containing furan and thiophene units, crucial in medicinal chemistry for their roles in antiviral, antitumor, and antimycobacterial actions (Ostrowski, 2022).
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-28-22(15-21(27-28)18-4-6-19(25)7-5-18)24(31)26-16-17-10-12-29(13-11-17)23(30)9-8-20-3-2-14-32-20/h2-9,14-15,17H,10-13,16H2,1H3,(H,26,31)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQHBMRJECKKHJ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.